molecular formula C22H30N2OS B11336060 4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11336060
M. Wt: 370.6 g/mol
InChI Key: QZFBTOUHRVAYDR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-tert-butylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Thiophene Moiety: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to interact with various biological targets. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound has potential applications in drug discovery, particularly in the design of new therapeutic agents targeting specific receptors or enzymes. Its structural features allow for the exploration of various pharmacophores.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its binding properties and biological activity.

    N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the tert-butyl group, potentially altering its chemical reactivity and stability.

    4-tert-butyl-N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Contains a morpholine ring instead of piperidine, which may influence its pharmacological profile.

Uniqueness

The presence of the tert-butyl group, piperidine ring, and thiophene moiety in 4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique in terms of its chemical reactivity and potential biological activity. These structural features contribute to its versatility in various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

4-tert-butyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C22H30N2OS/c1-22(2,3)18-11-9-17(10-12-18)21(25)23-16-19(20-8-7-15-26-20)24-13-5-4-6-14-24/h7-12,15,19H,4-6,13-14,16H2,1-3H3,(H,23,25)

InChI Key

QZFBTOUHRVAYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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